5-Propionyl-2,2'-bithienyl
Description
Contextualization of the 2,2'-Bithienyl Scaffold in Heterocyclic Chemistry Research
The 2,2'-bithiophene (B32781) unit, consisting of two thiophene (B33073) rings linked at their 2-positions, is a fundamental and highly significant scaffold in the field of heterocyclic chemistry. nih.gov Thiophene-based compounds, including oligomers like bithiophene, are prevalent in nature, often produced by plants in the Asteraceae family as part of their defense mechanisms against pathogens. fishersci.com In synthetic chemistry, the 2,2'-bithiophene core is a versatile building block. Its electron-rich nature makes it a valuable precursor for the synthesis of more complex conjugated molecules and polymers. mdpi.commdpi.com The 5- and 5'-positions of the bithiophene ring system are particularly amenable to functionalization through reactions like bromination, stannylation, or acylation, allowing for the tailored synthesis of a wide array of derivatives. chemblink.comgoogle.com This adaptability has made the 2,2'-bithiophene scaffold a subject of intense research for applications ranging from medicinal chemistry to advanced materials. chemblink.comiitk.ac.in
Table 1: Physicochemical Properties of 2,2'-Bithiophene
| Property | Value |
|---|---|
| CAS Number | 492-97-7 |
| Chemical Formula | C₈H₆S₂ |
| Molar Mass | 166.26 g/mol |
| Appearance | Colorless crystals / Yellowish liquid/solid |
| Melting Point | 31.1 to 34 °C |
| Density | 1.44 g/cm³ |
This table presents data sourced from multiple references. nih.govgoogle.compressbooks.pub
Significance of Acyl-Substituted Bithienyls within Organic and Materials Science Research
The introduction of an acyl group (a C=O double bond attached to an alkyl or aryl group) onto the 2,2'-bithiophene scaffold gives rise to acyl-substituted bithienyls, a class of compounds with distinct and valuable properties. The primary method for synthesizing these compounds is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction where an acyl halide reacts with the bithiophene ring in the presence of a Lewis acid catalyst, such as aluminum chloride. researchgate.netmanchesterorganics.com This reaction typically occurs with high regioselectivity at the electron-rich 5-position of the thiophene ring. hairuichem.com
Acyl-substituted bithiophenes are significant for several reasons. In materials science, they serve as crucial intermediates for creating larger, more complex conjugated systems. The ketone functionality can be used as a handle for further chemical transformations, enabling the synthesis of polymers and small molecules for organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). iitk.ac.in In the realm of medicinal and biological chemistry, various acyl-substituted bithiophenes have demonstrated notable biological activities, including antifungal and antitumor properties. researchgate.netmanchesterorganics.com Research has indicated that the presence and nature of the acyl substituent can significantly influence the compound's cytotoxic effects. manchesterorganics.com
Scope and Academic Research Focus on 5-Propionyl-2,2'-bithienyl
This compound is a specific acyl-substituted derivative featuring a propionyl group (a three-carbon acyl chain) at the 5-position of the bithiophene scaffold. While extensive research focusing exclusively on this particular molecule is not widely documented in public literature, its chemical structure allows for a clear inference of its academic and research significance.
The primary research focus on this compound is as a synthetic intermediate. Its structure combines the versatile 2,2'-bithiophene core with a reactive ketone group. This makes it a valuable building block for the synthesis of more elaborate molecules. Following the trends of similar acyl-bithiophenes, its potential applications lie in two main areas:
Materials Science: As a precursor for π-conjugated oligomers and polymers. The bithiophene unit provides the necessary electronic properties for semiconductor applications, and the propionyl group can be a site for further polymerization or modification to fine-tune the material's characteristics for use in electronic devices. mdpi.comiitk.ac.in
Medicinal Chemistry: As a candidate for biological screening. Given that other acyl-bithiophenes exhibit potent biological effects, this compound is a logical candidate for investigation into its potential antifungal, antibacterial, or cytotoxic activities. fishersci.commanchesterorganics.com
The synthesis of this compound would typically be achieved via the Friedel-Crafts acylation of 2,2'-bithiophene with propionyl chloride. researchgate.netmanchesterorganics.com
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 32358-91-1 |
| Chemical Formula | C₁₁H₁₀OS₂ |
| Molecular Weight | 222.33 g/mol |
| Appearance | Data not widely available; expected to be a solid |
| Purity | ≥96% (as per commercial suppliers) |
This table presents data sourced from multiple references. fishersci.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-thiophen-2-ylthiophen-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS2/c1-2-8(12)9-5-6-11(14-9)10-4-3-7-13-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWPBEHIJTUNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(S1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370199 | |
| Record name | 1-([2,2'-Bithiophen]-5-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32358-91-1 | |
| Record name | 1-[2,2′-Bithiophen]-5-yl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32358-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-([2,2'-Bithiophen]-5-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatives and Structure Activity/property Relationships of 5 Propionyl 2,2 Bithienyl
Synthesis of Novel Analogs through Derivatization of the Propionyl Side Chain
The propionyl side chain of 5-Propionyl-2,2'-bithienyl serves as a key site for synthetic elaboration. The carbonyl group can be transformed into a variety of other functional groups. For instance, α-bromination of the propionyl group can be achieved to create a reactive intermediate. This intermediate can then be used to synthesize α-aminoketone derivatives, which are valuable precursors for a wide range of heterocyclic compounds with potential biological activities.
Another approach involves the synthesis of chalcone (B49325) analogs. This can be accomplished by reacting 5-acetyl-2,2'-bithiophene with appropriate aromatic aldehydes. Although this starts from the acetyl analog, the resulting α,β-unsaturated ketone system is structurally related to derivatives of the propionyl chain and is a key strategy for extending the conjugation and modifying electronic properties.
Structural Diversification via Modifications on the 2,2'-Bithienyl Core
The 2,2'-bithienyl core is another prime target for structural diversification, allowing for the introduction of a wide array of substituents that can modulate the molecule's electronic and steric properties.
Halogenation of the bithienyl core, particularly at the 5'-position, is a common strategy to prepare intermediates for cross-coupling reactions. For example, bromination at the 5'-position can be readily achieved. This halogenated derivative can then participate in Suzuki or Stille cross-coupling reactions to introduce new aryl, heteroaryl, or alkyl groups. This method is highly effective for creating a library of derivatives with diverse substituents, which is essential for systematic structure-activity relationship studies.
Beyond halogenation, other functional groups can be introduced onto the 2,2'-bithienyl framework. Nitration of 2,2'-bithienyl, for instance, typically occurs at the 5- and 5'-positions due to the directing effect of the thiophene (B33073) rings. Subsequent reduction of the nitro groups can yield amino derivatives, which can be further modified. Formylation at the 5-position is another key reaction, providing an aldehyde group that can be used in various subsequent transformations, such as the synthesis of Schiff bases or as a precursor for other functional groups.
Systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives
Systematic studies on derivatives of this compound have provided valuable insights into how structural modifications influence their biological and physical properties.
In the context of photosensitizers, derivatives of 2,2'-bithiophene (B32781) have been extensively studied. The introduction of different substituents on the bithienyl core has been shown to significantly affect their photophysical properties, such as absorption and emission wavelengths, and their efficiency in generating reactive oxygen species. For example, the introduction of electron-withdrawing or electron-donating groups can tune the energy levels of the molecule and, consequently, its photosensitizing capabilities.
Structure-activity relationship studies on bithiophene derivatives have also been crucial in the development of new antimicrobial and anticancer agents. By systematically altering the substituents on the bithiophene core and the side chains, researchers have been able to identify key structural features that are essential for biological activity. For example, the presence of specific functional groups at certain positions can enhance the molecule's ability to interact with biological targets.
Below is an interactive table summarizing the impact of structural modifications on the properties of this compound derivatives based on reported findings.
| Modification | Position | Resulting Change in Property | Potential Application |
| α-Bromination of propionyl chain | α-carbon to carbonyl | Increased reactivity for nucleophilic substitution | Synthesis of heterocyclic compounds |
| Introduction of a 5'-bromo group | 5'-position of bithienyl | Intermediate for cross-coupling reactions | Diversification of substituents |
| Suzuki coupling at 5'-position | 5'-position of bithienyl | Introduction of new aryl groups | Tuning of electronic and steric properties |
| Nitration followed by reduction | 5- and 5'-positions | Formation of amino groups | Further functionalization |
| Formylation | 5-position | Introduction of an aldehyde group | Synthesis of Schiff bases and other derivatives |
Advanced Spectroscopic Characterization and Elucidation of 5 Propionyl 2,2 Bithienyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds by mapping the chemical environments of hydrogen and carbon nuclei.
The ¹H NMR spectrum of 5-Propionyl-2,2'-bithienyl provides precise information about the electronic environment and connectivity of the protons. The bithienyl core consists of two thiophene (B33073) rings. The propionyl-substituted ring features two aromatic protons, while the unsubstituted ring has three. Due to the electron-withdrawing nature of the propionyl group, the adjacent proton (H-4) is expected to be deshielded and appear at a lower field. The protons on the second thiophene ring (H-3', H-4', H-5') will have chemical shifts more akin to those in unsubstituted 2,2'-bithiophene (B32781). The propionyl group itself will present a characteristic quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, arising from scalar coupling.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. The carbonyl carbon (C=O) of the propionyl group is highly deshielded and appears significantly downfield. The carbon atoms of the thiophene rings appear in the aromatic region, with their specific shifts influenced by their position relative to the sulfur atoms, the inter-ring linkage, and the propionyl substituent.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) Note: These are estimated values based on known substituent effects and data for related thiophene compounds. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| C=O | - | - | - | ~192.0 |
| CH₂ | ~2.95 | Quartet (q) | ~7.4 | ~32.0 |
| CH₃ | ~1.22 | Triplet (t) | ~7.4 | ~8.5 |
| H-3 | ~7.15 | Doublet (d) | ~4.0 | ~126.0 |
| H-4 | ~7.60 | Doublet (d) | ~4.0 | ~134.0 |
| C-2 | - | - | - | ~137.0 |
| C-5 | - | - | - | ~145.0 |
| H-3' | ~7.10 | Doublet of doublets (dd) | ~3.6, ~1.1 | ~124.5 |
| H-4' | ~7.05 | Doublet of doublets (dd) | ~5.1, ~3.6 | ~128.0 |
| H-5' | ~7.25 | Doublet of doublets (dd) | ~5.1, ~1.1 | ~124.0 |
| C-2' | - | - | - | ~137.5 |
To confirm the assignments made from one-dimensional spectra, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the propionyl group, confirming their adjacency. It would also display correlations between H-3 and H-4 on the substituted ring, and among H-3', H-4', and H-5' on the unsubstituted ring, verifying their positions on the respective rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). rsc.orgrsc.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the thiophene rings and the propionyl side chain, providing unambiguous assignment of the carbon skeleton. georganics.sk For example, the proton signal at ~7.60 ppm would show a correlation to the carbon signal at ~134.0 ppm, confirming the assignment of H-4 and C-4.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and probe the vibrational modes of a molecule. researchgate.netresearchgate.net These two methods are often complementary.
For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, which is expected in the range of 1660-1680 cm⁻¹. Other key vibrations include the C-H stretching of the aromatic thiophene rings (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹). The characteristic stretching vibrations of the thiophene ring (C=C and C-S) typically appear in the fingerprint region (1300-1550 cm⁻¹ and 600-900 cm⁻¹, respectively). sysu.edu.cnbeilstein-journals.org
Raman spectroscopy would also detect these modes, with the symmetric vibrations of the bithienyl ring system often being particularly strong.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretch (Aromatic) | Thiophene C-H | 3100 - 3050 | Medium |
| C-H Stretch (Aliphatic) | Propionyl CH₃, CH₂ | 2980 - 2850 | Medium |
| C=O Stretch | Ketone | 1680 - 1660 | Strong |
| C=C Stretch (Aromatic) | Thiophene Ring | 1550 - 1400 | Medium-Strong |
| C-S Stretch | Thiophene Ring | 900 - 600 | Medium |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure
UV-Vis and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of conjugated molecules, providing information on electronic transitions and photophysical behavior. illinois.edu
The UV-Vis absorption spectrum of this compound is dominated by intense absorption bands in the UV region, which are characteristic of π → π* electronic transitions within the conjugated bithienyl system. pdx.edumdpi.com The extended π-conjugation across the two thiophene rings lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to a single thiophene ring. taylorfrancis.com
The propionyl group, being an electron-withdrawing substituent at the 5-position, further extends the conjugation through resonance. This substitution is expected to cause a bathochromic shift (a shift to longer wavelengths) of the main absorption band (λₘₐₓ) compared to unsubstituted 2,2'-bithiophene. This is because the substituent lowers the energy of the LUMO, reducing the HOMO-LUMO gap.
Many bithiophene derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state to the ground state. rsc.org Following excitation at its absorption maximum, this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption band and is Stokes-shifted to a longer wavelength (lower energy).
The fluorescence quantum efficiency (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the emission process. While specific experimental data for the quantum efficiency of this compound is not widely reported, the properties of similar aryl ketones suggest that intersystem crossing to the triplet state could be a competing deactivation pathway, potentially leading to a moderate quantum yield. The photophysical properties are highly dependent on the molecular environment, including solvent polarity. mzcloud.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound (C₁₁H₁₀OS₂), which has a molecular weight of 222.32 g/mol , the electron ionization mass spectrum (EI-MS) is expected to provide significant insights into its molecular structure through the observation of the molecular ion and its characteristic fragmentation pattern.
The molecular ion peak (M⁺·) in the mass spectrum of this compound would be observed at an m/z value corresponding to its molecular weight. Given the presence of sulfur, the isotopic pattern of the molecular ion peak would be significant. The natural abundance of the ³⁴S isotope (approximately 4.2%) would result in a small but distinct M+2 peak at m/z 224, providing a characteristic signature for a compound containing two sulfur atoms.
The fragmentation of the molecular ion is anticipated to occur through several predictable pathways, primarily involving the cleavage of bonds adjacent to the carbonyl group and within the bithiophene moiety. The most prominent fragmentation pathways are expected to be:
α-Cleavage: The bond between the carbonyl group and the ethyl group is susceptible to cleavage. This would result in the loss of an ethyl radical (·CH₂CH₃), leading to the formation of a stable acylium ion. This acylium ion, [M - 29]⁺, would be a major fragment and is expected to be observed at m/z 193. This is often a dominant fragmentation pathway for ketones.
McLafferty Rearrangement: While less common for aromatic ketones compared to aliphatic ones, a McLafferty rearrangement could theoretically occur if the propionyl side chain is long enough to allow for a six-membered ring transition state. However, in this case, it is not a primary expected pathway.
Cleavage of the Bithiophene Ring: The bithiophene ring system can also undergo fragmentation. This may involve the cleavage of the bond connecting the two thiophene rings or fragmentation within a thiophene ring itself. The fragmentation of the bithiophene core can lead to a variety of smaller, sulfur-containing heterocyclic ions.
A summary of the expected key fragments in the mass spectrum of this compound is presented in the table below.
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 222 | [C₁₁H₁₀OS₂]⁺· | Molecular Ion (M⁺·) |
| 193 | [C₉H₅OS₂]⁺ | α-Cleavage (Loss of ·CH₂CH₃) |
| 165 | [C₈H₅S₂]⁺ | Loss of the entire propionyl group |
| 121 | [C₄H₁S₂]⁺ | Fragmentation of the bithiophene ring |
It is important to note that this fragmentation pattern is predicted based on established principles of mass spectrometry. The actual experimental mass spectrum would be necessary for definitive confirmation.
X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable to derivatives)
X-ray crystallography on the parent compound, 2,2'-bithiophene, has revealed that the two thiophene rings are coplanar in the solid state. The conformation around the inter-ring C-C bond can be either s-trans or s-cis. In the solid state, 2,2'-bithiophene predominantly adopts the more stable s-trans conformation.
Studies on derivatives of 2,2'-bithiophene have shown that the nature and position of substituents can influence the molecular conformation and crystal packing. For instance, the crystal structure of 5,5′-bis(diphenylphosphino)-2,2′-bithiophene shows that the 2,2′-bithienyl moiety adopts an s-trans conformation. In contrast, derivatives such as 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes have been observed to have a nearly planar aromatic core with an s-trans conformation of the thiophene rings of the central 2,2′-bithiophene unit. The planarity of the molecule is a key feature, as it facilitates π-π stacking interactions, which are crucial for the electronic properties of these materials.
The crystal packing in these derivatives is often governed by a combination of van der Waals forces and, where applicable, specific intermolecular interactions like C-H···π interactions. The propionyl group in this compound would likely influence the crystal packing through dipole-dipole interactions involving the carbonyl group.
Based on the data from these related structures, it can be inferred that this compound would likely exhibit a largely planar conformation in the solid state, with the bithiophene core adopting the favored s-trans arrangement. The specific packing arrangement would be influenced by the steric and electronic effects of the propionyl substituent.
Below is a table summarizing the crystallographic data for some relevant 2,2'-bithiophene derivatives.
| Compound | Conformation of Bithiophene Core | Key Structural Features |
| 2,2'-Bithiophene | s-trans | Planar |
| 5,5′-bis(diphenylphosphino)-2,2′-bithiophene | s-trans | - |
| 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes | s-trans | Nearly planar aromatic core |
Computational Chemistry and Theoretical Modeling of 5 Propionyl 2,2 Bithienyl
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and preferred three-dimensional arrangement (conformation) of molecules.
Geometry Optimization and Conformational Energy Landscapes
For a molecule like 5-Propionyl-2,2'-bithienyl, geometry optimization would be the first step in a computational study. This process determines the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. A crucial aspect for bithiophenes is the torsional angle between the two thiophene (B33073) rings, which significantly influences the molecule's electronic properties. A conformational energy landscape would map the energy of the molecule as a function of this dihedral angle and the rotation around the bonds of the propionyl group. Studies on the parent 2,2'-bithiophene (B32781) have shown a preference for a planar or near-planar conformation, with distinct energy barriers between syn and anti forms. nih.gov For this compound, the propionyl group would introduce additional conformational possibilities and could influence the preferred orientation of the thiophene rings due to steric and electronic effects. However, specific energy values and optimized geometric parameters for this compound are not available in the reviewed literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. For conjugated systems like bithiophenes, this gap is related to the electronic excitation energy. Theoretical calculations for various substituted bithiophenes have been performed to study how different functional groups affect the HOMO-LUMO levels and the energy gap. typeset.io It would be anticipated that the electron-withdrawing nature of the propionyl group would lower the energy of both the HOMO and LUMO levels compared to unsubstituted bithiophene, potentially affecting the energy gap and, consequently, its electronic and optical characteristics. Specific calculated values for the HOMO, LUMO, and the energy gap for this compound are not documented in the existing scientific literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. For this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or in an aggregated state. These simulations could reveal information about conformational flexibility, intermolecular interactions (like π-π stacking between bithiophene units), and the dynamics of the propionyl side chain. Such information is vital for understanding how the molecule behaves in realistic systems, which is crucial for applications in materials science or pharmacology. Despite the utility of this technique, there are no specific MD simulation studies reported for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of molecules with their biological activity or physical properties, respectively. To develop a QSAR or QSPR model for a series of compounds including this compound, one would need experimental data for a set of structurally related molecules. Various molecular descriptors (topological, electronic, steric) would be calculated, and a mathematical equation would be derived to link these descriptors to the observed activity or property. Such models are valuable for predicting the properties of new, untested compounds. While QSAR studies have been conducted on broader classes of compounds that may include thiophene or pyrimidine (B1678525) derivatives, nih.gov no specific QSAR or QSPR models focused on or including this compound have been found.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for interpreting experimental spectra. For instance, DFT calculations can compute the vibrational modes of this compound, which would correspond to the peaks in its IR spectrum. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the wavelengths of maximum absorption in its UV-Vis spectrum by calculating the energies of electronic transitions. A comparison between the calculated and experimental spectra serves as a validation of the computational model's accuracy. mdpi.com At present, there is no published research that presents a comparison between theoretically predicted and experimentally obtained spectroscopic data for this compound.
Exploration of Biological Activities of 5 Propionyl 2,2 Bithienyl and Its Derivatives
Enzyme Inhibition Studies and Mechanistic Insights
The potential of 5-Propionyl-2,2'-bithienyl and related structures to modulate enzyme activity is a significant area of research. Studies have focused on specific enzymes, revealing inhibitory capabilities and offering insights into their mechanisms of action.
Arylalkylamine N-acetyltransferase (AANAT) Inhibition
Arylalkylamine N-acetyltransferase (AANAT) is a crucial enzyme involved in the biosynthesis of melatonin (B1676174), where it catalyzes the rate-limiting step of converting serotonin (B10506) to N-acetylserotonin. nih.govnih.gov The regulation of AANAT is a target for developing therapeutic agents that can modulate melatonin production. wikipedia.org Research into AANAT inhibitors has led to the discovery of a class of nonpeptidic inhibitors that are based on a 2,2'-bithienyl scaffold. wikipedia.org These compounds have demonstrated the ability to effectively block melatonin production within pineal cells, acting as competitive inhibitors against acetyl-CoA. wikipedia.org
Identification of Other Potential Enzyme Targets
Beyond AANAT, derivatives containing the thiophene (B33073) moiety have been investigated for their effects on other enzymes. For instance, a study on thiophene-2-sulfonamide (B153586) derivatives explored their inhibitory effects on lactoperoxidase (LPO), an enzyme that is part of the innate immune system. nih.gov In this study, 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) was identified as a potent competitive inhibitor of LPO, with an IC₅₀ value of 3.4 nM and a Kᵢ value of 2 ± 0.6 nM. nih.gov This suggests that the thiophene scaffold can be a basis for developing inhibitors for a variety of enzymes.
Antimicrobial and Antiviral Potencies
Thiophene-containing compounds have been a subject of interest for their potential as antimicrobial agents. Research has shown that certain novel thiophene derivatives exhibit significant activity against drug-resistant Gram-negative bacteria. frontiersin.org For example, specific derivatives showed promising activity against colistin-resistant A. baumannii and E. coli, with MIC₅₀ values ranging from 8 to 32 mg/L. frontiersin.org Time-kill curve assays confirmed that some of these compounds have bactericidal effects. frontiersin.org
Other studies have synthesized various 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles and tested their in vitro activity against several strains of bacteria and the fungus Candida albicans. nih.gov While many of the synthesized compounds showed varied levels of inhibition against Gram-positive and Gram-negative bacteria, they were generally inactive against Candida albicans. nih.gov One particular compound displayed broad-spectrum antibacterial activity. nih.gov
While the direct antiviral activity of this compound is not extensively documented in the provided sources, the broader class of heterocyclic compounds is frequently explored for such properties. For example, certain N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles have been shown to exert an antiviral effect at micromolar concentrations. nih.gov
Cytotoxicity and Antiproliferative Activities against Cell Lines
The cytotoxic and antiproliferative effects of thiophene derivatives have been evaluated against various cancer cell lines. A study focusing on novel hybrid pyrimidines, including a derivative with a thiophen-2-yl group, tested their antiproliferative activities against breast (MCF7), hepatocyte (HepG2), and lung (A549) cancer cell lines. The results indicated that these compounds demonstrated promising inhibitory impacts, with some outperforming the standard drug doxorubicin. researchgate.net
Another study on neocryptolepine–rhodanine hybrids found that several of the synthesized compounds were potent against HepG-2 human liver cancer cells, with IC₅₀ values comparable to the standard anticancer drug, 5-fluorouracil. mdpi.com Importantly, these compounds showed no significant cytotoxicity toward a normal human skin cell line (BJ-1). mdpi.com
The antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles has also been tested, with one compound showing a degree of activity against chronic myeloid leukaemia cells. nih.gov
The table below summarizes the antiproliferative activities of selected thiophene-related compounds against various human cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Hybrid Pyrimidines | MCF7 | 1.27–11.57 | researchgate.net |
| Hybrid Pyrimidines | HepG2 | 1.27–11.57 | researchgate.net |
| Hybrid Pyrimidines | A549 | 1.27–11.57 | researchgate.net |
| Neocryptolepine–Rhodanine Hybrids | HepG-2 | Comparable to 5-FU | mdpi.com |
| Neocryptolepine–Rhodanine Hybrids | MDA-MB-231 | Active | mdpi.com |
This table is interactive. You can sort and filter the data.
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms behind the biological activities of a compound is crucial for its development as a therapeutic agent. For the 2,2'-bithienyl-based inhibitors of AANAT, the mechanism has been identified as competitive inhibition with respect to acetyl-CoA. wikipedia.org
In the context of antimicrobial activity, recent studies on thiophene derivatives suggest that their mechanism may involve targeting outer membrane proteins (OMPs) of bacteria. frontiersin.org Docking studies have indicated a strong binding affinity of these compounds to specific OMPs, such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. frontiersin.org This interaction is believed to be a key factor in their antibacterial action.
For antiproliferative compounds, the mechanism often involves the induction of apoptosis. Active neocryptolepine–rhodanine hybrids have been shown to exert their cytotoxic activity through this pathway. mdpi.com Molecular docking studies further suggested that these hybrids act by intercalating with DNA. mdpi.com
Another potential mechanism of action for enzyme inhibitors involves interfering with protein-protein interactions or the translocation of enzymes within the cell. For instance, the inhibition of 5-lipoxygenase (5-LO) product formation by the drug licofelone (B1675295) appears to be due to interference with the 5-LO-activating protein (FLAP), which prevents the necessary redistribution of 5-LO to the nuclear membrane. nih.gov
Rational Drug Design Concepts Based on Bithienyl Scaffolds
The bithienyl scaffold, a key structural motif in medicinal chemistry, serves as a versatile foundation for the rational design of novel therapeutic agents. This is largely due to its unique stereochemical and electronic properties, which allow it to function as a bioisostere for other aromatic systems, such as biphenyls. u-tokyo.ac.jpnih.gov The principles of rational drug design leverage these characteristics to systematically modify bithienyl-containing molecules, like this compound, to optimize their biological activity, selectivity, and pharmacokinetic profiles. patsnap.com
A cornerstone of rational drug design is the exploration of structure-activity relationships (SAR), which seek to understand how specific structural modifications of a molecule influence its biological effects. drugdesign.orgyoutube.com For bithienyl scaffolds, SAR studies often involve altering substituents on the thiophene rings to enhance interactions with biological targets. researchgate.net The inherent flexibility of the bond connecting the two thiophene rings also allows for the exploration of conformational effects on activity. By systematically introducing different functional groups, medicinal chemists can probe the steric and electronic requirements of the target's binding site. nih.gov
Bioisosterism is another critical concept frequently applied to bithienyl scaffolds. patsnap.com This principle involves the substitution of one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's therapeutic profile. researchgate.net The bithienyl moiety itself is often employed as a bioisostere for phenyl rings, a substitution that can lead to enhanced metabolic stability or altered selectivity. nih.gov For instance, replacing a phenyl ring with a bithienyl scaffold can introduce new hydrogen bonding opportunities or modify the molecule's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.com
In the context of this compound, the propionyl group offers a prime site for modification based on rational drug design principles. For example, the carbonyl group can be altered to explore its role as a hydrogen bond acceptor. drugdesign.org Furthermore, the ethyl chain can be lengthened, shortened, or branched to probe the steric tolerance of the binding pocket.
Below is an illustrative data table showcasing hypothetical modifications to the this compound scaffold and the rationale behind these changes based on established drug design concepts.
| Modification of this compound | Design Rationale | Potential Outcome |
| Reduction of the carbonyl to a hydroxyl group | Introduce a hydrogen bond donor/acceptor | Altered binding affinity and selectivity |
| Replacement of the propionyl with a carboxylic acid | Introduce a formal charge and strong hydrogen bonding | Increased water solubility and potential for new ionic interactions |
| Bioisosteric replacement of one thiophene ring with a phenyl ring | Modulate electronic properties and lipophilicity | Altered metabolic stability and target selectivity |
| Introduction of a hydroxyl group on one of the thiophene rings | Introduce a polar group and potential hydrogen bonding | Improved solubility and potential for new binding interactions |
The application of computational tools has further advanced the rational design of bithienyl-based compounds. nih.gov Molecular modeling techniques, such as docking and molecular dynamics simulations, can predict how different bithienyl derivatives will bind to a target protein. nih.gov This in silico approach allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency and most favorable drug-like properties, accelerating the discovery of new therapeutic agents. researchgate.net The development of selective enzyme inhibitors is a key area where these computational strategies are applied. researchgate.netnih.goveurekaselect.com
The concept of "privileged scaffolds" is also relevant to bithienyl structures. unife.itresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The bithienyl core, due to its conformational flexibility and ability to be readily functionalized, can be considered a privileged scaffold. bohrium.com This versatility makes it an attractive starting point for developing new drugs against a variety of diseases.
Future Research Directions and Outlook
Development of Sustainable and Atom-Economical Synthetic Methodologies
Key areas of exploration include:
Catalytic C-H Activation: Direct functionalization of thiophene (B33073) rings through C-H activation would represent a major advancement, avoiding the need for pre-functionalized starting materials.
One-Pot Syntheses: Designing multi-reaction sequences that can be carried out in a single reaction vessel will improve efficiency and reduce the environmental impact of the synthesis. google.com
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Bio-inspired Catalysis: Exploring enzymatic or biomimetic catalysts could provide highly selective and environmentally benign synthetic pathways.
Exploration of Novel Biological Targets and Therapeutic Potential
While some biological activities of bithiophene derivatives have been identified, a vast landscape of potential therapeutic applications remains unexplored. Future research will aim to identify new biological targets for 5-propionyl-2,2'-bithienyl and its analogs, potentially leading to the development of novel therapeutic agents.
Potential areas of investigation include:
Enzyme Inhibition: A study has already pointed to 2,2'-bithienyl derivatives as potential inhibitors of arylalkylamine N-acetyl transferase (AANAT), an enzyme involved in melatonin (B1676174) production. researchgate.net Further investigation into the inhibitory activity of this compound against AANAT and other enzymes could be a fruitful area of research. researchgate.net
Receptor Modulation: The structural motifs present in this compound could allow it to interact with various biological receptors. Screening against a wide range of receptors, such as serotonin (B10506) and adrenergic receptors, may reveal new pharmacological activities. nih.govnih.gov
Antimicrobial and Antiviral Activity: Thiophene-containing compounds have a history of antimicrobial and antiviral activities. Systematic screening of this compound and its derivatives against a panel of pathogenic bacteria and viruses is warranted.
Neuroprotective Effects: Investigating the potential of these compounds to protect neuronal cells from damage in models of neurodegenerative diseases could open up new therapeutic possibilities. nih.gov
Advanced Material Design and Device Fabrication through Tailored Synthesis
The unique electronic and optical properties of the bithiophene core make it an attractive building block for advanced materials. nih.govossila.com Tailored synthesis of this compound derivatives will be crucial for fine-tuning their properties for specific applications in electronics and photonics. bohrium.comeuropean-mrs.comacs.org
Future research will likely focus on:
Organic Electronics: By modifying the substituents on the bithiophene core, researchers can tune the energy levels (HOMO and LUMO) of the molecule, which is critical for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govajchem-a.com
Nonlinear Optical Materials: Push-pull systems based on bithiophene have shown promise for second-harmonic generation. uminho.ptacs.orgacs.org The propionyl group in this compound could be chemically modified to create new donor-acceptor chromophores with enhanced nonlinear optical properties. uminho.ptresearchgate.net
Sensors: The sensitivity of the electronic properties of bithiophenes to their environment makes them suitable candidates for chemical and biological sensors.
Smart Materials: The development of bithiophene-based polymers could lead to materials that respond to external stimuli such as light, heat, or pH, with applications in areas like drug delivery and smart coatings.
Integration of Artificial Intelligence and Machine Learning in Chemical Research and Spectroscopy
The integration of artificial intelligence (AI) and machine learning (ML) is set to accelerate the pace of discovery in chemical research. mdpi.comsioc-journal.cnacs.org These powerful computational tools can be applied to various aspects of the study of this compound.
Key applications include:
Predictive Modeling: ML models can be trained on existing data to predict the properties of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net
Reaction Optimization: AI algorithms can analyze vast datasets of chemical reactions to identify the optimal conditions for the synthesis of this compound, leading to higher yields and reduced costs. mdpi.com
Spectroscopic Analysis: ML can be employed to analyze complex spectroscopic data (e.g., NMR, IR, UV-Vis) to extract subtle structural information and to identify compounds in complex mixtures. esrf.frresearchgate.netugr.esubc.caarxiv.org
De Novo Design: Generative AI models can design novel molecules with desired properties from scratch, providing new avenues for the development of bithiophene-based materials and drugs. nih.gov
Multidisciplinary Collaborations for Comprehensive Research Impact
To fully realize the potential of this compound and its derivatives, collaborations across different scientific disciplines will be essential. uminho.ptacs.orgacs.orgresearchgate.net
Future success will depend on the synergy between:
Synthetic Chemists: To develop new and efficient synthetic methods.
Biologists and Pharmacologists: To investigate the biological activities and therapeutic potential of these compounds.
Materials Scientists and Physicists: To design and fabricate advanced materials and devices.
Computational Chemists and Data Scientists: To apply AI and ML tools for predictive modeling and data analysis.
By fostering a collaborative research environment, the scientific community can unlock the full potential of this versatile chemical compound and pave the way for exciting new discoveries and applications.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : Distinct chemical shifts for thiophene protons (δ 6.5–7.5 ppm) and propionyl carbonyl groups (δ 190–210 ppm) confirm substitution patterns .
- GC-MS with sulfur-specific detection : Capillary GC paired with sulfur isotope peak analysis (e.g., m/z 166 for 2,2'-bithienyl backbone) enables trace detection in complex matrices, as demonstrated for thiophene derivatives in plant extracts .
- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 3100 cm⁻¹ (aromatic C-H) validate functional groups .
What strategies improve the yield of this compound in multi-step syntheses?
Q. Advanced Research Focus
- Catalyst optimization : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency, as shown in bithienylbenzonitrile syntheses (yields up to 75% vs. 51% with older methods) .
- Temperature control : Lowering reaction temperatures during dehydration steps minimizes retro-aldol side reactions, which previously limited yields to 30% in analogous syntheses .
- Purification techniques : Fractional distillation or preparative HPLC isolates target compounds from byproducts like 5-ethynyl-2,2'-bithienyl .
How does the photodynamic activity of this compound compare to other thiophene derivatives?
Advanced Research Focus
Thiophenes like 5-(3-buten-1-ynyl)-2,2'-bithienyl exhibit nematocidal and antimicrobial activity under UV-A light via singlet oxygen generation . For 5-propionyl derivatives:
- The electron-withdrawing propionyl group may reduce photodynamic efficiency compared to alkynyl-substituted analogs but enhance stability in biological matrices.
- Activity can be quantified using UV-Vis spectroscopy (absorbance at λ ~350 nm for thiophene derivatives) and ROS (reactive oxygen species) assays .
What analytical challenges arise when detecting this compound in environmental or biological samples?
Q. Advanced Research Focus
- Matrix interference : Co-eluting compounds in plant extracts or soil samples require high-resolution GC-MS or LC-MS/MS for differentiation .
- Low concentrations : Isotope dilution mass spectrometry (IDMS) improves quantification accuracy for trace-level analysis .
- Degradation products : Hydrolysis of the propionyl group under basic conditions necessitates stability studies during sample preparation .
What role does this compound play in materials science applications?
Basic Research Focus
Bithienyl derivatives are used in:
- Organic photovoltaics : As electron donors in dye-sensitized solar cells (DSSCs), leveraging their π-conjugated systems for charge transfer .
- Liquid crystals : Substituted bithienyls (e.g., trans,trans-5,5'-bis(4-butylphenylvinyl)-2,2'-bithienyl) exhibit mesomorphic behavior, applicable in displays .
How can computational modeling guide the design of this compound derivatives with enhanced properties?
Q. Advanced Research Focus
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize light absorption in photovoltaic applications .
- Molecular docking : Simulate interactions with biological targets (e.g., nematode enzymes) to refine structure-activity relationships .
What contradictions exist in the reported bioactivity of thiophene derivatives, and how can they be addressed?
Q. Advanced Research Focus
- Light-dependent vs. dark activity : Some thiophenes (e.g., 5-(3-buten-1-ynyl)-2,2'-bithienyl) show nematocidal activity in darkness, suggesting enzymatic activation, unlike UV-dependent mechanisms .
- Resolution : Comparative studies using controlled irradiation and enzyme inhibition assays can clarify activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
